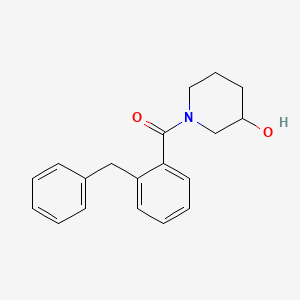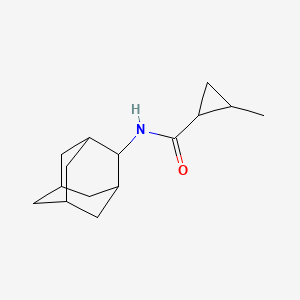![molecular formula C13H16F3NO B7514781 N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the chemical class of phenethylamines. It is commonly used as a research chemical due to its psychoactive properties, which make it a potential candidate for the development of new drugs. TFMPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological functions. Its binding to these receptors leads to the activation of intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the modulation of mood, appetite, and sleep, among other physiological functions.
Biochemical and Physiological Effects
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been found to have a number of biochemical and physiological effects, including the modulation of serotonin release, the inhibition of dopamine reuptake, and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been found to have anxiogenic and hallucinogenic effects in animal models, which may be related to its binding to the 5-HT2A and 5-HT2C receptors.
実験室実験の利点と制限
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has several advantages as a research chemical, including its relatively low cost and availability. It is also easy to synthesize and purify, which makes it a popular choice for researchers. However, its psychoactive properties also make it potentially dangerous, and caution must be taken when handling it in the laboratory. Its use in animal models may also be limited by its potential for abuse and dependence.
将来の方向性
There are several future directions for research on N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, including the development of new drugs that target the 5-HT2A and 5-HT2C receptors. These drugs may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Other future directions include the study of N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological functions, such as appetite and sleep, and the development of new methods for synthesizing and purifying N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide.
合成法
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 3-trifluoromethylbenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of acetic acid. Another method involves the reaction of 3-trifluoromethylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide in its pure form.
科学的研究の応用
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been used extensively in scientific research for its psychoactive properties. It is commonly used as a research chemical to study the effects of serotonin receptor agonists on the central nervous system. N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been found to have affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. Its use in scientific research has led to the discovery of new drugs that target these receptors, which may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-9(2)8-17-12(18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOYMMFZXSQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)
![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

